6-methoxy-4-N-methyl-4-N-[2-(2-methylimidazol-1-yl)ethyl]pyrimidine-2,4-diamine
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Overview
Description
6-methoxy-4-N-methyl-4-N-[2-(2-methylimidazol-1-yl)ethyl]pyrimidine-2,4-diamine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with methoxy, methyl, and imidazole groups
Preparation Methods
The synthesis of 6-methoxy-4-N-methyl-4-N-[2-(2-methylimidazol-1-yl)ethyl]pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of the methoxy and methyl groups onto the pyrimidine ring.
Attachment of the imidazole group: This step involves the reaction of the pyrimidine intermediate with 2-methylimidazole under suitable conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
6-methoxy-4-N-methyl-4-N-[2-(2-methylimidazol-1-yl)ethyl]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and pyrimidine rings.
Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, breaking down the compound into simpler molecules.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
6-methoxy-4-N-methyl-4-N-[2-(2-methylimidazol-1-yl)ethyl]pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-methoxy-4-N-methyl-4-N-[2-(2-methylimidazol-1-yl)ethyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds to 6-methoxy-4-N-methyl-4-N-[2-(2-methylimidazol-1-yl)ethyl]pyrimidine-2,4-diamine include other pyrimidine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activity and applications. Examples include:
2-amino-4-methoxy-6-methyl-1,3,5-triazine: A compound with a similar pyrimidine core but different substituents.
4-methoxy-6-methyl-1,3,5-triazin-2-amine: Another pyrimidine derivative with distinct functional groups.
The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties.
Properties
IUPAC Name |
6-methoxy-4-N-methyl-4-N-[2-(2-methylimidazol-1-yl)ethyl]pyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O/c1-9-14-4-5-18(9)7-6-17(2)10-8-11(19-3)16-12(13)15-10/h4-5,8H,6-7H2,1-3H3,(H2,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSYBBGRECQMPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCN(C)C2=CC(=NC(=N2)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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